Ferric fluoride trihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

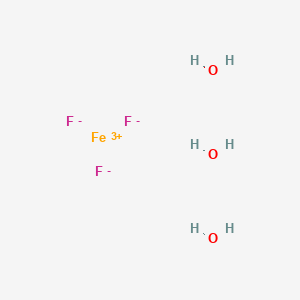

Ferric fluoride trihydrate is a useful research compound. Its molecular formula is F3FeH6O3 and its molecular weight is 166.89 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ferric fluoride trihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ferric fluoride trihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Open-Shell Keggin Ions : Ferric fluoride trihydrate reacts with pyridine in hot methanol to produce the first example of an open-shell Keggin ion, consisting of 13 high-spin iron(III) atoms. This compound shows strong exchange interactions between the iron atoms and has potential applications in magnetism and coordination chemistry (Bino et al., 2002).

Positive Electrodes for Secondary Cells : Iron(III) fluorides, including ferric fluoride trihydrate derivatives, are explored as potential positive electrodes for Li-ion batteries. The high theoretical capacities and relatively mild synthesis conditions make them promising candidates for enhancing energy storage in commercial cells (Conte & Pinna, 2014).

Magnetic Ordering : Ferric fluoride trihydrate has been studied for its magnetic properties. Both alpha and beta phases of ferric fluoride trihydrate exhibit low-dimensional antiferromagnetic behavior at higher temperatures, with three-dimensional ordering observed below specific temperatures. This suggests potential applications in magnetic materials and studies (Dézsi et al., 1988).

Anionic Ordering and Thermal Properties : Iron fluoride trihydrate is used to prepare iron hydroxyfluoride with the hexagonal-tungsten-bronze type structure, a potential cathode material for batteries. Understanding its phase transformation, structural description, and thermal properties is crucial for its application in energy storage technologies (Burbano et al., 2015).

Defluoridation of Aqueous Solutions : Granular ferric hydroxide (GFH), derived from ferric fluoride trihydrate, shows potential for fluoride removal from aqueous solutions. It's studied for its adsorption capacity and the influence of various parameters like pH and temperature, indicating its application in water treatment and environmental remediation (Kumar et al., 2009).

Magneto-Optical Properties : Ferric fluoride (FeF3) exhibits unique magneto-optical properties, such as significant Faraday rotation and transparency in the visible and UV spectrum, suggesting its potential application in optical devices and studies in magnetism (Kurtzig & Guggenheim, 1969).

Propiedades

IUPAC Name |

iron(3+);trifluoride;trihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Fe.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILAUHRDSUSGOG-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[F-].[F-].[F-].[Fe+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3FeH6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660183 |

Source

|

| Record name | Iron(3+) fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferric fluoride trihydrate | |

CAS RN |

15469-38-2 |

Source

|

| Record name | Iron(3+) fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B7780613.png)